4-[ethyl(phenyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-3-23(15-7-5-4-6-8-15)29(25,26)16-11-9-14(10-12-16)18(24)20-19-22-21-17(28-19)13-27-2/h4-12H,3,13H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCQUPCNWOZYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[ethyl(phenyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The benzamide core is then introduced through an amide coupling reaction, often using reagents like EDCI or HATU to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[ethyl(phenyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles like amines or thiols can replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives, secondary amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
4-[ethyl(phenyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[ethyl(phenyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication. Additionally, the oxadiazole ring may interact with other biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs, their substituents, biological activities, and targets:
Key Structural Differences and Implications
Bis(2-methoxyethyl) (SJ-172550): Increases hydrophilicity, favoring solubility but possibly reducing cell penetration .
Oxadiazole Substituents :
- Methoxymethyl (Target): Improves solubility and metabolic stability compared to hydrophobic groups (e.g., furan-2-yl in LMM11) .
- Ethylthio (6a): Introduces sulfur-mediated interactions, enhancing hCA II binding .
- Thiophen-2-yl (Compound 25): Aromatic heterocycles may enhance π-π stacking in enzyme pockets .
Biological Activity
The compound 4-[ethyl(phenyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzamide core linked to a 1,3,4-oxadiazole ring and an ethyl(phenyl)sulfamoyl group. Its structural formula can be represented as follows:
Synthesis
The synthesis typically involves multiple steps:
- Formation of the 1,3,4-Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Benzamide Core Introduction : An amide coupling reaction is performed using reagents like EDCI or DCC.
- Sulfamoyl Group Attachment : This is done using sulfonyl chlorides under basic conditions.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to the target compound demonstrate effective inhibition against various bacterial strains and fungi. The biological activity of related compounds was assessed through Minimum Inhibitory Concentration (MIC) tests.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 15 | Bacterial |
| Compound B | 30 | Fungal |
Toxicity Assessment
Toxicity studies using zebrafish embryos have been conducted to evaluate the safety profile of the compound. The lethal concentration (LC50) for similar compounds was found to be around 20.58 mg/L, indicating low toxicity levels.
The biological activity of This compound may involve interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in microbial metabolism or disrupt cellular processes in pathogens.
Case Studies
- Zebrafish Embryo Study : A study published in the International Journal of Molecular Sciences demonstrated that the compound exhibited a concentration-dependent mortality rate in zebrafish embryos, with significant teratogenic effects observed at higher concentrations .
- In Vitro Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that the target compound could potentially serve as a lead structure for developing new antimicrobial agents .
Q & A
Q. What are the key synthetic pathways for 4-[ethyl(phenyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions. A common approach includes:
- Esterification : Reacting a benzoic acid derivative with methanol under acidic conditions to form an ester intermediate .
- Hydrazide Formation : Treating the ester with hydrazine hydrate to yield the hydrazide.
- Oxadiazole Cyclization : Using cyanogen bromide (BrCN) or phosphoryl chloride (POCl₃) to cyclize the hydrazide into the 1,3,4-oxadiazole ring .
- Coupling Reaction : Reacting the oxadiazole amine with a sulfamoyl benzoyl chloride derivative in a base (e.g., NaH/THF) . Optimization strategies include adjusting solvent polarity (e.g., THF vs. DMF), temperature control (55–60°C for cyclization), and stoichiometric ratios of reagents to improve yields (>70%) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxymethyl protons at δ 3.3–3.5 ppm; sulfamoyl groups at δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns matching the expected structure .
- FT-IR : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the benzamide; S=O stretches at 1150–1300 cm⁻¹) .
Q. What standardized protocols are used to evaluate the compound’s antimicrobial activity?
- Broth Microdilution Assay : Minimum Inhibitory Concentration (MIC) determination against fungal (e.g., Candida albicans) or bacterial strains, with Fluconazole as a positive control .
- Time-Kill Kinetics : Assessing fungicidal/bactericidal effects over 24–48 hours .
- Cytotoxicity Assays : MTT or resazurin-based tests on mammalian cell lines (e.g., HEK-293) to gauge selectivity indices .
Advanced Research Questions
Q. How do structural modifications to the oxadiazole or sulfamoyl groups influence biological activity?
- Oxadiazole Substituents : Methoxymethyl groups enhance solubility and membrane permeability compared to hydrophobic substituents (e.g., 4-chlorophenyl), improving antifungal activity .
- Sulfamoyl Variations : Ethyl/phenyl groups on the sulfamoyl moiety increase steric bulk, potentially enhancing target binding (e.g., thioredoxin reductase inhibition) .
- SAR Studies : Systematic replacement of substituents (e.g., methoxymethyl → furan-2-yl) followed by bioactivity profiling reveals critical pharmacophores .
Q. What in silico methodologies predict the compound’s mechanism of action?
- Molecular Docking : Using software like AutoDock Vina to simulate binding to targets (e.g., C. albicans thioredoxin reductase; PDB ID: 5NY3). Key interactions include hydrogen bonding with Thr-58 and hydrophobic contacts with Val-134 .
- Pharmacophore Modeling : Identifying essential features (e.g., sulfamoyl as H-bond acceptor) for activity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for optimal bioavailability) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay Standardization : Replicate experiments under identical conditions (e.g., inoculum size, growth media) .
- Orthogonal Validation : Confirm antifungal activity via both MIC assays and time-kill studies .
- Meta-Analysis : Compare data across studies, focusing on variables like compound purity (>95% by HPLC) or strain-specific resistance mechanisms .
Q. What experimental strategies are used to study enzyme inhibition kinetics?
- IC₅₀ Determination : Dose-response curves using recombinant enzymes (e.g., human carbonic anhydrase II) with fluorescent substrates (e.g., 4-nitrophenyl acetate) .
- Lineweaver-Burk Plots : Differentiate competitive vs. non-competitive inhibition modes .
- Crystallographic Analysis : Co-crystallization with the enzyme to visualize binding modes (e.g., derivative 6a in hCA II active site) .
Q. How is the compound’s stability assessed under physiological conditions?
- Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 8.0), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) to assess esterase-mediated hydrolysis of methoxymethyl groups .
- Thermal Analysis : TGA/DSC to determine decomposition temperatures (>200°C indicates thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
